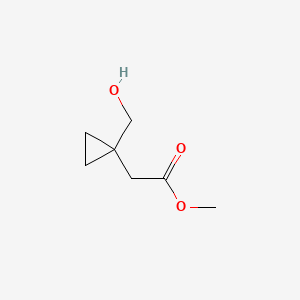

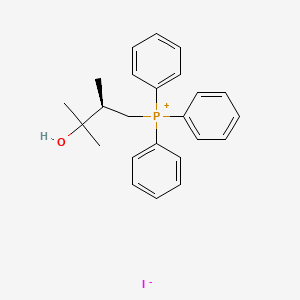

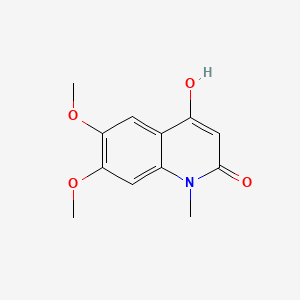

(R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triphenylphosphonium salts are a class of compounds that have been studied for their diverse chemistry and applications in organic synthesis . They are known for their thermal and chemical stability .

Synthesis Analysis

While specific synthesis methods for “®-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide” were not found, triphenylphosphonium salts can be synthesized through various methods. For example, sodium tungstate reacted with alkyltriphenylphosphonium bromides to afford new alkyltriphenylphosphonium hexatungstate compounds .Molecular Structure Analysis

The molecular structure of triphenylphosphonium salts can be characterized by a combination of FTIR, elemental analyses, and single-crystal X-ray diffraction analyses .Chemical Reactions Analysis

Triphenylphosphine, a related compound, has been used in various chemical reactions such as the Mitsunobu Reaction, Ozonolysis, and Staudinger Reaction .Physical And Chemical Properties Analysis

Triphenylphosphonium salts are known for their thermal and chemical stability . They also have high photosensitivity and increased resistance to photodegradation .Wissenschaftliche Forschungsanwendungen

Synthesis of Dihydrotachysterol2 Metabolites : Hanekamp et al. (1992) explored the use of the γ-oxido ylide of R-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide in the synthesis of 25-hydroxylated DHT 2 side-chain, highlighting its potential in synthesizing complex organic molecules (Hanekamp, Boer Rookhuisen, Bos, & Brandsma, 1992).

Total Synthesis of Natural Products : Matsumoto and Suetsugu (1979) utilized a related compound, (2-isopropyl-3-methoxybenzyl)triphenylphosphonium chloride, in the total synthesis of natural products like (+)-totarol and (+)-podototarin, demonstrating the utility of phosphonium compounds in complex natural product synthesis (Matsumoto & Suetsugu, 1979).

Dehalogenation of α-Halo Carbonyl Compounds : Kamiya, Tanmatu, and Ishii (1992) showed that triphenylphosphonium iodide can act as an efficient reagent for the dehalogenation of α-halo carbonyl compounds, indicating its role in specific chemical transformations (Kamiya, Tanmatu, & Ishii, 1992).

Synthesis of 12-(S)-HETE : Christiansen and Andrus (2012) developed an efficient route to a Wittig salt, useful in the synthesis of 12-(S)-hydroxy-eicosatetraenoic acid (12-(S)-HETE), highlighting the application in synthesizing bioactive molecules (Christiansen & Andrus, 2012).

Antiviral Evaluation of Thymine Derivatives : Wengel, Schinazi, and Caruthers (1995) synthesized a series of novel 3'-C-branched 2',3'-dideoxynucleosides using a process involving triphenylphosphonium iodide, further evaluating these compounds for anti-HIV activity (Wengel, Schinazi, & Caruthers, 1995).

Cancer Cell Mitochondria-Targeted Vectors : Mironov et al. (2021) demonstrated the synthesis of 2-hydroxypropylphosphonium salts, including iodides, and their potential as cancer cell mitochondria-targeted vectors, underscoring its role in targeted drug delivery (Mironov et al., 2021).

Environmental Impact of Triphenylphosphonium Compounds : Schlüsener, Kunkel, and Ternes (2015) identified quaternary triphenylphosphonium compounds as emerging contaminants in the environment, highlighting the need for understanding the ecological impact of these chemicals (Schlüsener, Kunkel, & Ternes, 2015).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(2R)-3-hydroxy-2,3-dimethylbutyl]-triphenylphosphanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28OP.HI/c1-20(24(2,3)25)19-26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18,20,25H,19H2,1-3H3;1H/q+1;/p-1/t20-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWZZXBEMHOOCA-BDQAORGHSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)O.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)O.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28IOP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-2,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B599523.png)

![Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B599527.png)

![2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B599529.png)